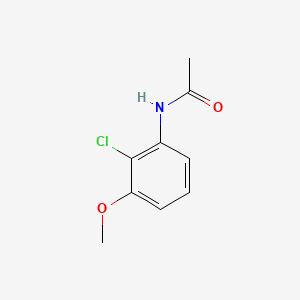
N-(2-chloro-3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-3-methoxyphenyl)acetamide (CMPMA) is an organic compound belonging to the class of amides. It is an important intermediate in the synthesis of many drugs, and has been used in a variety of scientific research applications. CMPMA is a colorless, water-soluble, crystalline solid with a molecular weight of 207.6 g/mol. Its chemical formula is C9H10ClNO2.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of N-(2-chloro-3-methoxyphenyl)acetamide can be achieved through a two-step reaction process. The first step involves the synthesis of 2-chloro-3-methoxyaniline, which is then reacted with acetic anhydride to obtain the final product.
Starting Materials
o-Anisidine, Thionyl chloride, Acetic anhydride, Sodium acetate, Hydrochloric acid
Reaction
Step 1: Synthesis of 2-chloro-3-methoxyaniline, - Dissolve o-anisidine in thionyl chloride and heat the mixture under reflux for several hours., - Cool the reaction mixture and pour it onto ice., - Collect the precipitate and wash it with water to obtain 2-chloro-3-methoxyaniline., Step 2: Synthesis of N-(2-chloro-3-methoxyphenyl)acetamide, - Dissolve 2-chloro-3-methoxyaniline in acetic anhydride and add sodium acetate., - Heat the mixture under reflux for several hours., - Cool the reaction mixture and pour it onto ice., - Collect the precipitate and wash it with water to obtain N-(2-chloro-3-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
N-(2-chloro-3-methoxyphenyl)acetamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pyridine derivatives and quinolines. It has also been used as a catalyst in the synthesis of 4-hydroxycoumarin derivatives. In addition, N-(2-chloro-3-methoxyphenyl)acetamide has been used in the synthesis of novel antibacterial agents and anticancer drugs.
Mécanisme D'action
The exact mechanism of action of N-(2-chloro-3-methoxyphenyl)acetamide is not yet fully understood. However, it is believed to interact with certain enzymes involved in the metabolism of drugs, resulting in the inhibition of their activity. This could explain its use as a catalyst in the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
N-(2-chloro-3-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, resulting in the inhibition of their activity. It has also been shown to inhibit the growth of certain cancer cells, and to reduce the levels of certain inflammatory markers.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-3-methoxyphenyl)acetamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of N-(2-chloro-3-methoxyphenyl)acetamide is its low cost and availability. It is also relatively easy to synthesize, making it ideal for use in laboratory experiments. However, N-(2-chloro-3-methoxyphenyl)acetamide is sensitive to light and air, and can be easily degraded in these conditions.
Orientations Futures
There are a number of potential future directions for the use of N-(2-chloro-3-methoxyphenyl)acetamide. One possibility is to use it as a reagent in the synthesis of novel drugs. It could also be used in the synthesis of new catalysts or in the development of new catalytic processes. Additionally, N-(2-chloro-3-methoxyphenyl)acetamide could be used to study the mechanism of action of various drugs, and to investigate the biochemical and physiological effects of certain compounds. Finally, N-(2-chloro-3-methoxyphenyl)acetamide could be used to design new materials for use in drug delivery systems.
Propriétés
IUPAC Name |
N-(2-chloro-3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)11-7-4-3-5-8(13-2)9(7)10/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJOPOONOQCTNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

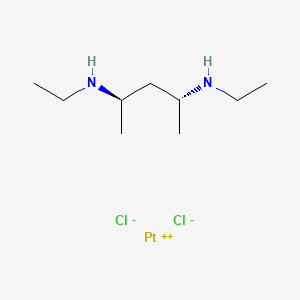
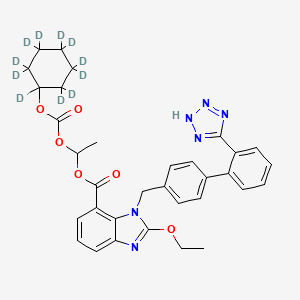
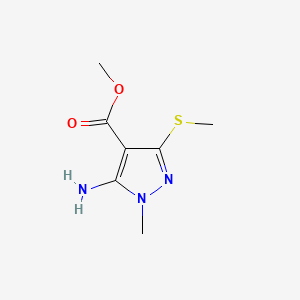
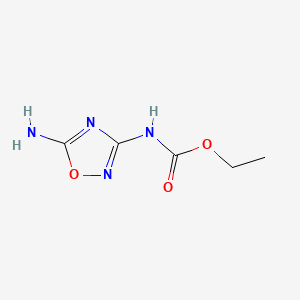


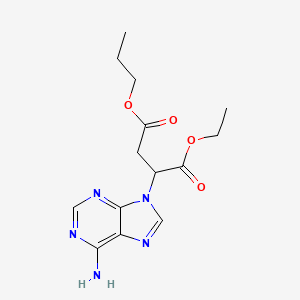

![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)
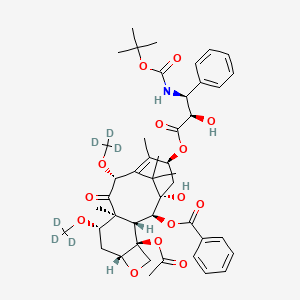
![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)
